molecular formula C12H19NO2 B1529232 tert-Butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate CAS No. 1638768-92-9

tert-Butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate

Cat. No.: B1529232
CAS No.: 1638768-92-9
M. Wt: 209.28 g/mol
InChI Key: FCJJOVIWSSZKBW-UHFFFAOYSA-N
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Description

tert-Butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate: is a chemical compound with the molecular formula C12H19NO2 It is a spirocyclic compound, which means it contains a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate typically involves the reaction of a suitable azaspiro compound with tert-butyl chloroformate. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. Common solvents used in this synthesis include dichloromethane or tetrahydrofuran. The reaction is often catalyzed by a base, such as triethylamine or pyridine, to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: In biology and medicine, this compound is studied for its potential pharmacological properties. Researchers are investigating its use as a scaffold for drug development, particularly in the design of molecules that can interact with specific biological targets .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings .

Mechanism of Action

The mechanism of action of tert-Butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction or metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: tert-Butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate is unique due to its specific ring structure and the presence of a tert-butyl ester group. This combination of features provides distinct reactivity and stability, making it valuable for various applications in research and industry.

Properties

IUPAC Name

tert-butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2/c1-11(2,3)15-10(14)13-8-12(9-13)6-4-5-7-12/h4-5H,6-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCJJOVIWSSZKBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CC=CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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